molecular formula C11H10BrFO2 B6157392 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 1314667-66-7

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B6157392
CAS No.: 1314667-66-7
M. Wt: 273.10 g/mol
InChI Key: ZHLJWZMVDSAWOS-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a halogenated aromatic substituent. Its molecular formula is C₁₁H₁₀BrFO₂, with a molecular weight of 285.10 g/mol. Such halogenated cyclobutane derivatives are of interest in medicinal chemistry and materials science due to their conformational rigidity and tunable physicochemical properties .

Properties

CAS No.

1314667-66-7

Molecular Formula

C11H10BrFO2

Molecular Weight

273.10 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10BrFO2/c12-7-2-3-9(13)8(6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)

InChI Key

ZHLJWZMVDSAWOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC(=C2)Br)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions : It can be oxidized or reduced under specific conditions to form different products.

Common reagents for these reactions include nucleophiles (amines, thiols), oxidizing agents (potassium permanganate), and reducing agents (lithium aluminum hydride) .

Medicinal Chemistry

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is being investigated for its potential therapeutic applications due to its unique chemical properties. The interactions with biological macromolecules such as proteins or nucleic acids are of particular interest, as understanding these interactions could elucidate its pharmacological mechanisms or toxicity profiles. Further research into its binding affinities with specific targets may provide insights into its utility in drug development.

Biological Studies

The compound's structural characteristics make it suitable for studies aimed at understanding cyclobutane derivatives' interactions with biological systems. This includes potential applications in drug design and development, where the unique reactivity patterns influenced by the bromine and fluorine substituents could lead to novel therapeutic agents .

Industrial Applications

In industrial settings, 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid may find applications in developing new materials and chemical processes. Its unique properties could be leveraged in synthesizing complex molecules or as intermediates in larger-scale production processes .

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is not well-documented. like other cyclobutane derivatives, it may interact with specific molecular targets and pathways in biological systems, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid with analogous cyclobutane-bearing carboxylic acids, focusing on structural features, physicochemical properties, and synthetic methodologies.

Structural and Substituent Variations

The substituents on the phenyl ring and cyclobutane scaffold significantly impact the compound’s properties. Key comparisons include:

Compound Name Substituents on Phenyl Molecular Formula Molecular Weight (g/mol) Key Features Source
1-(5-Bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid 5-Br, 2-F C₁₁H₁₀BrFO₂ 285.10 Bromine (bulky, lipophilic) and fluorine (electron-withdrawing) at meta/para positions Target
1-(4-Chlorophenyl)cyclobutane-1-carboxylate 4-Cl C₁₁H₁₁ClO₂ 210.65 Chlorine (moderate electronegativity) at para position; lower molecular weight
1-(3,4-Difluorophenyl)cyclobutanecarboxylic Acid 3-F, 4-F C₁₁H₁₀F₂O₂ 212.19 Two fluorine atoms enhance polarity and acidity
1-(2-Chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid 2-Cl, 6-F C₁₁H₁₀ClFO₂ 228.65 Ortho-substitution introduces steric hindrance
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid 4-Br, 3-CH₃ C₁₂H₁₃BrO₂ 269.13 Bromine combined with methyl group increases hydrophobicity
(1S,3s)-1-(2-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid 2-F, 3-OH C₁₁H₁₁FO₃ 210.20 Hydroxyl group on cyclobutane enhances hydrogen-bonding potential

Key Observations:

  • Halogen Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine or fluorine analogs (e.g., 1-(4-chlorophenyl)cyclobutane-1-carboxylate, ). Fluorine’s electron-withdrawing nature may enhance acidity relative to non-fluorinated analogs.
  • Substituent Position : The 5-bromo-2-fluoro substitution pattern balances steric bulk and electronic effects, differing from ortho-substituted analogs (e.g., 2-chloro-6-fluoro derivative ) that may exhibit greater steric hindrance.
  • Functional Group Diversity : Hydroxyl or methyl groups (e.g., ) modulate solubility and reactivity.

Physicochemical Properties

  • Solubility : Bromine’s hydrophobicity in the target compound likely reduces aqueous solubility compared to 1-(3,4-difluorophenyl)cyclobutanecarboxylic acid . Fluorine’s electronegativity may counteract this slightly.
  • Acidity: The carboxylic acid group’s pKa is influenced by substituents. Fluorine’s electron-withdrawing effect may lower the pKa (increased acidity) compared to non-fluorinated analogs like 1-(4-bromo-3-methylphenyl)cyclobutane-1-carboxylic acid .

Biological Activity

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H10BrFO2 and a molecular weight of 273.10 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.

The compound features a cyclobutane ring bonded to a phenyl group that contains both bromine and fluorine substituents. The presence of these halogens can significantly influence the reactivity and biological interactions of the compound.

PropertyValue
CAS No.1314667-66-7
Molecular FormulaC11H10BrFO2
Molecular Weight273.10 g/mol
IUPAC Name1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
Purity≥95%

Synthesis

The synthesis of 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction , which is a widely used method for forming carbon-carbon bonds. This reaction utilizes an aryl halide (in this case, the brominated phenyl group) and an organoboron compound in the presence of a palladium catalyst, yielding the desired product with high efficiency.

The specific mechanism of action for 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid remains largely unexplored in the literature. However, it is hypothesized that like other cyclobutane derivatives, it may interact with specific molecular targets, potentially influencing various biochemical pathways.

Case Studies and Research Findings

A review of existing literature reveals limited but promising data regarding the biological activity of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing halogenated phenyl groups can exhibit significant antibacterial properties. For instance, compounds similar to 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid have shown efficacy against various bacterial strains, warranting further exploration into their potential as antimicrobial agents .
  • Antitumor Potential : Some studies indicate that structurally related compounds have demonstrated cytotoxic effects on cancer cell lines. The introduction of halogen atoms may enhance the lipophilicity and membrane permeability of these compounds, facilitating their uptake by cancer cells and increasing their therapeutic efficacy .
  • Enzyme Inhibition : There is evidence suggesting that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Comparative Analysis with Similar Compounds

The biological activity of 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid can be compared to other cyclobutane derivatives:

CompoundBiological Activity
1-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acidModerate antibacterial activity
1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxamideEnhanced cytotoxicity in cancer cells

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